3-(3-(Trifluoromethoxy)phenyl)thiophene
Description
BenchChem offers high-quality 3-(3-(Trifluoromethoxy)phenyl)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-(Trifluoromethoxy)phenyl)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C11H7F3OS |
|---|---|
Molecular Weight |
244.23 g/mol |
IUPAC Name |
3-[3-(trifluoromethoxy)phenyl]thiophene |
InChI |
InChI=1S/C11H7F3OS/c12-11(13,14)15-10-3-1-2-8(6-10)9-4-5-16-7-9/h1-7H |
InChI Key |
FHGIZIRHRVBDMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CSC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
physicochemical properties of 3-(3-(trifluoromethoxy)phenyl)thiophene
[1]
Executive Summary
3-(3-(trifluoromethoxy)phenyl)thiophene is a biaryl scaffold integrating an electron-rich thiophene ring with a lipophilic, metabolically stable trifluoromethoxy-substituted phenyl ring. This molecule serves as a critical intermediate in the development of organic semiconductors (e.g., OFETs) and pharmaceutical agents , where the trifluoromethoxy group (-OCF
Chemical Identity & Structural Analysis[2]
This compound belongs to the class of 3-arylthiophenes. The meta-substitution of the trifluoromethoxy group on the phenyl ring imparts specific electronic and steric properties that distinguish it from its para-isomers.
| Property | Data |
| Chemical Name | 3-(3-(trifluoromethoxy)phenyl)thiophene |
| Molecular Formula | C |
| Molecular Weight | 244.23 g/mol |
| SMILES | FC(F)(F)Oc1cccc(c1)c2ccsc2 |
| Structure Type | Biaryl Heterocycle |
| Electronic Character |
Structural Conformation
Unlike planar fused systems, the single bond connecting the thiophene and phenyl rings allows for torsional rotation. However, steric repulsion between the thiophene protons and the phenyl ring protons typically results in a twisted, non-planar conformation (dihedral angle
Physicochemical Properties[5][6][7]
The following data synthesizes experimental trends for aryl-thiophenes and calculated values for this specific derivative.
Physical Constants
| Parameter | Value / Range | Description |
| Physical State | Pale yellow oil or low-melting solid | Typical of low-MW aryl thiophenes. |
| Boiling Point | ~285°C (760 mmHg) / 110°C (0.5 mmHg) | Estimated based on -CF |
| Solubility | High: CHCl | Highly lipophilic nature. |
| LogP (Calc) | 4.6 ± 0.4 | Indicates high membrane permeability. |
| Polar Surface Area | ~9.2 Å | Low TPSA suggests excellent BBB penetration. |
Electronic Profile
-
Thiophene Ring: Acts as an electron donor. In conjugated polymers, this unit facilitates hole transport.
-
Trifluoromethoxy Group:
-
Hammett Constant (
): 0.35 (Electron withdrawing). -
Lipophilicity (
): +1.04 (More lipophilic than -CF at +0.88). -
Effect: The -OCF
group deactivates the phenyl ring towards electrophilic attack but increases the overall stability of the molecule against oxidative metabolism (e.g., P450 blockage).
-
Synthesis Protocol: Suzuki-Miyaura Coupling
The most robust route to 3-(3-(trifluoromethoxy)phenyl)thiophene is the Palladium-catalyzed cross-coupling of 3-bromothiophene with 3-(trifluoromethoxy)phenylboronic acid. This route prevents the formation of homocoupled thiophene byproducts common in Grignard approaches.
Reaction Scheme Visualization
Figure 1: Palladium-catalyzed synthesis pathway utilizing a Suzuki-Miyaura protocol.
Detailed Methodology
Reagents:
-
3-Bromothiophene (1.0 equiv)
-
3-(Trifluoromethoxy)phenylboronic acid (1.2 equiv)
-
Pd(dppf)Cl
·CH Cl (0.03 equiv) -
Potassium Carbonate (K
CO ) (2.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Protocol:
-
Degassing: Charge a reaction vessel with 1,4-dioxane and water. Sparge with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent Pd oxidation and homocoupling).
-
Loading: Add 3-bromothiophene, the boronic acid, and base (K
CO ) to the vessel. -
Catalyst Addition: Add the Palladium catalyst under a positive nitrogen flow.
-
Reaction: Heat the mixture to 90°C with vigorous stirring. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1] Conversion typically completes within 8-12 hours.
-
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water followed by brine. Dry the organic layer over anhydrous MgSO
. -
Purification: Concentrate in vacuo. Purify the residue via silica gel flash chromatography (Eluent: 100% Hexanes to 5% EtOAc/Hexanes) to yield the product as a pale oil.
Applications
Medicinal Chemistry (Bioisosteres)
The 3-(trifluoromethoxy)phenyl moiety is a privileged scaffold in drug design.
-
Metabolic Blockade: The C-F bonds are resistant to enzymatic cleavage, extending the half-life (
) of the drug. -
Conformational Locking: The -OCF
group prefers a specific orientation relative to the phenyl ring, which can lock the ligand into a bioactive conformation for receptor binding.
Material Science (Organic Electronics)
This molecule serves as a monomer for electropolymerization or chemical polymerization to form Poly(3-arylthiophenes) .
-
Band Gap Tuning: The electron-withdrawing -OCF
group lowers the HOMO energy level of the resulting polymer, increasing air stability compared to non-fluorinated polythiophenes. -
Solid State Packing: The lipophilic tail facilitates solubility in processing solvents (chlorobenzene) while promoting ordered
- stacking in thin films.
Safety and Handling
-
Hazards: Irritating to eyes, respiratory system, and skin (H315, H319, H335).
-
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Protect from light to prevent slow photo-oxidation of the thiophene ring.
-
Disposal: As a halogenated organic compound, it must be disposed of via a licensed chemical incinerator equipped with a scrubber for HF and SO
gases.
References
-
BenchChem. Synthesis of 3-Substituted Thiophenes: Troubleshooting & Protocols. Retrieved from
- Leroux, F. et al. (2005). The Trifluoromethoxy Group: A Pharmacophore with Unique Properties. ChemBioChem.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2] Chemical Reviews.
-
Sigma-Aldrich. Safety Data Sheet: 3-(Trifluoromethyl)thiophene.[3] (Used as surrogate safety data). Retrieved from
theoretical and computational studies of 3-(3-(trifluoromethoxy)phenyl)thiophene
An In-Depth Technical Guide to the Theoretical and Computational Investigation of 3-(3-(trifluoromethoxy)phenyl)thiophene
Executive Summary
This guide provides a comprehensive framework for the theoretical and computational analysis of 3-(3-(trifluoromethoxy)phenyl)thiophene, a molecule of significant interest in medicinal chemistry and materials science. By dissecting its constituent chemical motifs—the versatile thiophene ring, the phenyl linker, and the impactful trifluoromethoxy group—we establish its potential as a scaffold for novel therapeutics and functional materials. This document moves beyond a mere listing of facts to deliver a strategic, field-proven approach for researchers. It details validated protocols for quantum chemical calculations, including Density Functional Theory (DFT) for geometric, electronic, and spectroscopic predictions. Furthermore, it outlines a complete workflow for application-focused studies in drug development, from ADMET profiling to molecular docking simulations for target identification. Each section is grounded in established scientific principles, explaining the causality behind methodological choices to ensure both accuracy and reproducibility. This guide is designed to serve as an actionable playbook for scientists aiming to unlock the full potential of 3-(3-(trifluoromethoxy)phenyl)thiophene and its derivatives.
Introduction
The molecule 3-(3-(trifluoromethoxy)phenyl)thiophene represents a confluence of three structurally significant components. Its design is intrinsically modular, allowing for fine-tuning of its physicochemical properties. Understanding this molecule from a computational standpoint is paramount to predicting its behavior and rationally designing derivatives with enhanced function.
-
The Thiophene Core: A five-membered aromatic heterocycle containing sulfur, the thiophene ring is a privileged structure in medicinal chemistry.[1][2] It is often employed as a bioisostere for a phenyl ring, capable of improving metabolic stability or modifying solubility while maintaining or enhancing biological activity.[3] In materials science, polythiophenes are fundamental components of conducting polymers used in organic electronics.[3][4]
-
The Trifluoromethoxy (-OCF3) Substituent: This group has become increasingly critical in drug design.[5] The -OCF3 group is one of the most lipophilic substituents, a property that can enhance membrane permeability.[6][7] Its strong electron-withdrawing nature and high resistance to metabolic degradation make it a powerful tool for optimizing pharmacokinetic profiles.[6][8]
-
The Aryl-Thiophene Linkage: The direct bond between the phenyl and thiophene rings creates a conjugated π-system. The torsional angle between these two rings is a key determinant of the molecule's overall electronic properties, influencing factors like the HOMO-LUMO gap and charge transport capabilities.[9]
This guide provides a robust computational methodology to explore 3-(3-(trifluoromethoxy)phenyl)thiophene, beginning with its fundamental quantum chemical properties and extending to its potential applications in drug discovery.
Part I: Molecular Properties and Quantum Chemical Analysis
A foundational understanding of a molecule's geometry, electronic structure, and spectral characteristics is essential. Density Functional Theory (DFT) serves as a powerful and accurate tool for these investigations.[10][11]
Section 1.1: Geometric and Conformational Analysis
The relative orientation of the phenyl and thiophene rings dictates the extent of π-conjugation. The equilibrium geometry represents a balance between the stabilizing effect of a planar, fully conjugated system and the steric hindrance between ortho hydrogens on the adjacent rings.[9]
-
Initial Structure Creation: Build the 3D structure of 3-(3-(trifluoromethoxy)phenyl)thiophene using molecular modeling software (e.g., Avogadro, GaussView).
-
Input File Preparation: Prepare an input file for a quantum chemistry package (e.g., Gaussian, ORCA).
-
Method Selection:
-
Functional: Select the B3LYP functional for a reliable balance of accuracy and computational cost in general organic molecules.[10] For systems where non-covalent interactions are critical, a range-separated functional like ωB97XD is recommended.[12]
-
Basis Set: Employ a Pople-style basis set such as 6-311++G(d,p), which includes diffuse functions (++) for accurately describing anions and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.[10]
-
-
Execution and Validation: Run the optimization calculation. Confirm that the calculation has converged to a true minimum on the potential energy surface by performing a subsequent frequency calculation. A true minimum will have no imaginary frequencies.
-
Analysis: Measure key geometric parameters from the optimized output structure, such as bond lengths, bond angles, and the dihedral (torsional) angle between the two rings.
The choice of the B3LYP functional is a pragmatic starting point, validated across a vast range of organic systems for structural prediction.[10] The 6-311++G(d,p) basis set is chosen to provide sufficient flexibility for the electron density to be described accurately, which is crucial for a molecule containing a highly electronegative -OCF3 group and a polarizable sulfur atom.[10]
Caption: Workflow for DFT-based molecular geometry optimization.
Section 1.2: Electronic Structure and Reactivity Descriptors
The electronic properties of the molecule govern its reactivity, stability, and optical characteristics.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept one. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability and the energy required for electronic excitation.[12][13] A smaller gap generally implies higher reactivity.
-
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, while blue regions (positive potential) denote electron-poor areas susceptible to nucleophilic attack.[10] This is invaluable for predicting intermolecular interaction sites.
| Parameter | Description | Predicted Value (Example) |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| ΔE (Gap) | HOMO-LUMO Energy Gap (E_LUMO - E_HOMO) | 5.3 eV |
| Dipole Moment | Measure of the molecule's overall polarity | 3.5 Debye |
| Electronegativity (χ) | Tendency to attract electrons | 3.85 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution | 2.65 eV |
Note: These are hypothetical values for illustrative purposes. Actual values must be calculated using the DFT protocol.
Section 1.3: Spectroscopic Properties Simulation
Computational spectroscopy is a powerful tool for validating experimental findings and assigning spectral features.[14][15]
-
¹H and ¹³C NMR: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts. Calculated shifts can be correlated with experimental data to confirm the molecular structure.[16]
-
IR Spectroscopy: Frequencies calculated from DFT correspond to the fundamental vibrational modes of the molecule. A systematic scaling factor (typically ~0.96 for B3LYP) is often applied to the calculated frequencies to better match experimental values due to anharmonicity and basis set limitations.[17]
-
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and corresponding oscillator strengths, which simulate the UV-Vis absorption spectrum.[18] This helps in understanding the electronic structure and chromophores within the molecule.
Part II: Application in Drug Discovery & Design
The structural features of 3-(3-(trifluoromethoxy)phenyl)thiophene make it an attractive scaffold for drug development. Computational methods can predict its drug-like properties and potential biological targets.
Section 2.1: Pharmacokinetic Profile Prediction (ADMET)
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties determine the viability of a compound as a drug. The -OCF3 group is known to increase lipophilicity (LogP), which can improve absorption, but may also impact solubility.[6][7] Its metabolic stability is a key advantage.[6]
-
Input: Use the optimized 3D structure (SDF or MOL2 format) or the SMILES string of the molecule.
-
Tool Selection: Utilize free web-based platforms like SwissADME or pkCSM.
-
Analysis: Evaluate key descriptors:
-
Lipophilicity: Consensus LogP (a value between 1-5 is often desired).
-
Solubility: Predicted aqueous solubility (LogS).
-
Drug-likeness: Compliance with rules such as Lipinski's Rule of Five.[12]
-
Metabolism: Prediction of cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4), which is crucial for avoiding drug-drug interactions.[13]
-
Toxicity: Predictions for mutagenicity (AMES test) and cardiotoxicity (hERG inhibition).
-
Section 2.2: Molecular Docking and Target Identification
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity. Given that many thiophene derivatives exhibit anti-inflammatory or anticancer activities, potential targets could include enzymes like cyclooxygenase (COX) or various protein kinases.[19][20]
-
Target Selection & Preparation:
-
Identify a potential protein target (e.g., COX-2, PDB ID: 1CX2).[19]
-
Download the crystal structure from the Protein Data Bank (PDB).
-
Prepare the receptor using software like AutoDockTools or Chimera: remove water molecules, add polar hydrogens, and assign charges.
-
-
Ligand Preparation:
-
Use the DFT-optimized, low-energy conformation of 3-(3-(trifluoromethoxy)phenyl)thiophene.
-
Assign charges (e.g., Gasteiger charges) and define rotatable bonds.
-
-
Grid Box Generation:
-
Define a 3D grid box that encompasses the active site of the receptor. The box should be centered on the position of the co-crystallized ligand, if available.
-
-
Docking Execution:
-
Run the docking simulation using a program like AutoDock Vina. The program will systematically sample conformations of the ligand within the grid box.
-
-
Results Analysis & Validation:
-
Binding Affinity: Analyze the predicted binding energy (in kcal/mol). More negative values suggest stronger binding.
-
Binding Pose: Visualize the top-ranked poses. Analyze key intermolecular interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and protein residues.
-
Self-Validation: As a critical control, re-dock the original co-crystallized ligand into the prepared receptor. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose should ideally be less than 2.0 Å to validate the docking protocol.
-
Caption: A streamlined workflow for molecular docking studies.
Conclusion and Future Perspectives
The computational framework detailed in this guide provides a multi-faceted approach to characterizing 3-(3-(trifluoromethoxy)phenyl)thiophene. Through DFT, we can establish a solid foundation of its structural and electronic properties, which informs the prediction of its spectroscopic signatures. This fundamental knowledge directly enables applied computational studies, such as in silico ADMET profiling and molecular docking, to rationally assess its potential as a drug candidate.
The true power of this approach lies in its predictive capacity, allowing researchers to prioritize synthetic targets and design focused experiments. Future work should involve:
-
Synthesis and Experimental Validation: The ultimate test of these computational predictions is experimental verification. Synthesis of the compound followed by spectroscopic analysis (NMR, IR, UV-Vis) and biological assays is the critical next step.[16][18][21]
-
Molecular Dynamics (MD) Simulations: While docking provides a static picture, MD simulations can explore the dynamic stability of the ligand-protein complex over time, providing a more realistic view of the binding event and allowing for the calculation of binding free energies.
-
Quantitative Structure-Activity Relationship (QSAR): Once a series of analogs are synthesized and tested, QSAR models can be built to correlate calculated molecular descriptors with observed biological activity, further refining the drug design process.
By integrating these advanced computational techniques, the scientific community can accelerate the discovery and development of novel molecules like 3-(3-(trifluoromethoxy)phenyl)thiophene for therapeutic and technological applications.
References
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link][5][6]
-
Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link][7]
-
Abdel-Sattar, A. A. M., et al. (2024). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Advances, 14(9), 6035-6058. [Link][13]
-
Helal, M. H., et al. (2015). Design, synthesis, characterization, quantum-chemical calculations and anti-inflammatory activity of novel series of thiophene derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 145, 440-452. [Link][21][22]
-
Khan, I., et al. (2024). Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. Journal of Biomolecular Structure and Dynamics, 1-18. [Link][12]
-
de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4334. [Link][19]
-
Al-Otaibi, J. S., et al. (2022). DFT and Molecular Docking Study of 1-(2´-Thiophen)-2-propen-1-one-3-(2,3,5-trichlorophenyl) (TTCP) Molecule as Antiviral to Covid-19 Main Protease. Molecules, 27(21), 7338. [Link][10]
-
Gill, H., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(20), 6793. [Link][8]
-
Gouda, M. A., et al. (2025). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. ResearchGate. [Link][23]
-
Gajendran, J., et al. (2022). Synthesis, crystal structure, density functional theory, Hirshfeld surface analysis and molecular docking studies of 2-(2-phenylanthracen-9-yl)thiophene derivatives. Indian Journal of Chemistry - Section B, 61B, 50-60. [Link][1]
-
Marzouk, M. M. (2025). Quantum Chemical Calculations and Statistical Analysis: Structural Cytotoxicity Relationships of some Synthesized 2-thiophen-naphtho (benzo)oxazinone Derivatives. ResearchGate. [Link][20]
-
Al-Omair, M. A. (2012). Mechanisms for the reaction of thiophene and methylthiophene with singlet and triplet molecular oxygen. The Journal of Physical Chemistry A, 116(24), 5846-5855. [Link][24]
-
Avci, D., & Tamer, Ö. (2007). A theoretical study of the linear, nonlinear optical properties and conformational analysis of 3-phenylthiophene and its fluoro. AVESİS. [Link][9]
-
Singh, P., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Singh-Javed/05566373801f654b4231f24d35ebc6b328c6888c]([Link]16]
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link][2]
-
Gendron, D., et al. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society, 138(4), 1141-1144. [Link][25]
-
Solubility of Things. (n.d.). Spectroscopy: UV-Vis, IR, NMR, and Mass Spectrometry. Solubility of Things. [Link][14]
-
ManTech Publications. (2025). Advanced Spectroscopic Techniques in Pharmaceutical Analysis: A Critical Evaluation. ManTech Publications. [Link][15]
-
University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. [Link][17]
-
Choi, S., & Lee, J. (2021). Emerging computational approaches for the study of regio- and stereoselectivity in organic synthesis. Organic Chemistry Frontiers, 8(14), 3874-3893. [Link][11]
-
Ibrahim, M. M., et al. (2016). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. ResearchGate. [Link][18]
-
de Freitas, J. C. R., et al. (2011). Synthesis and characterization of new 3-substituted thiophene copolymers. Journal of the Brazilian Chemical Society, 22, 248-256. [Link][4]
Sources
- 1. <p>Synthesis, crystal structure, density functional theory, Hirshfeld surface analysis and molecular docking studies of 2-(2-phenylanthracen-9-yl)thiophene derivatives</p><p> </p> | Gajendran | Indian Journal of Chemistry -Section B (IJC-B) [op.niscair.res.in]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. 3-(3-(Trifluoromethoxy)phenyl)thiophene | Benchchem [benchchem.com]
- 4. scielo.br [scielo.br]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. abis-files.gazi.edu.tr [abis-files.gazi.edu.tr]
- 10. DFT and Molecular Docking Study of 1-(2´-Thiophen)-2-propen-1-one-3-(2,3,5-trichlorophenyl) (TTCP) Molecule as Antiviral to Covid-19 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emerging computational approaches for the study of regio- and stereoselectivity in organic synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. admin.mantechpublications.com [admin.mantechpublications.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. lehigh.edu [lehigh.edu]
- 18. researchgate.net [researchgate.net]
- 19. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity | MDPI [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. daneshyari.com [daneshyari.com]
- 22. Design, synthesis, characterization, quantum-chemical calculations and anti-inflammatory activity of novel series of thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Mechanisms for the reaction of thiophene and methylthiophene with singlet and triplet molecular oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Novel Thiophene Derivatives in Translational Medicine
Executive Summary
Thiophene derivatives have transcended their traditional role as simple bioisosteres of benzene. In modern drug discovery, the thiophene ring acts as a privileged scaffold, offering unique electronic properties (electron-rich aromaticity) and versatile functionalization vectors that benzene analogues cannot match. This guide dissects the technical application of novel thiophene derivatives, focusing on their synthesis via the Gewald reaction, their dominant role as multi-kinase inhibitors in oncology, and emerging utility in combating antimicrobial resistance.
Part 1: Structural Versatility & Synthetic Logic
The Thiophene Advantage
The sulfur atom in the thiophene ring confers a higher electron density compared to benzene, making it more susceptible to electrophilic substitution but also allowing for specific non-covalent interactions (e.g., sulfur-π interactions) within protein binding pockets.
-
Bioisosterism: Thiophene is a classic bioisostere for the phenyl ring. However, it reduces lipophilicity (LogP) slightly and alters metabolic liability, often mitigating CYP450 inhibition issues common with phenyl-rich pharmacophores.
-
Metabolic Handle: The S-oxidation of thiophene can lead to reactive metabolites; however, strategic substitution at the C-2 and C-5 positions blocks these "soft spots," enhancing metabolic stability.
The Engine of Diversity: The Gewald Reaction
For generating libraries of 2-aminothiophenes—the most bioactive subclass—the Gewald Reaction remains the gold standard. Unlike linear synthesis, this multi-component reaction (MCR) allows for the rapid assembly of the thiophene core from simple precursors.
Mechanism & Workflow: The reaction typically involves the condensation of a ketone/aldehyde with an activated nitrile (e.g., malononitrile) and elemental sulfur.[1][2] Recent advances utilize microwave irradiation and green catalysts (e.g., piperidinium borate or CaO) to improve yields and reduce reaction times from hours to minutes.
Figure 1: The Gewald Reaction workflow for rapid synthesis of 2-aminothiophene libraries.
Part 2: Oncology Applications – The Kinase Frontier
Multi-Kinase Inhibition
Novel thiophene derivatives, particularly thienopyrimidines and 5-hydroxybenzothiophenes , have emerged as potent multi-kinase inhibitors. The thiophene core mimics the purine ring of ATP, allowing these molecules to dock effectively into the ATP-binding pocket of kinases.
Key Targets:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition blocks angiogenesis, starving the tumor.
-
AKT (Protein Kinase B): A central node in the PI3K/AKT/mTOR pathway; inhibition promotes apoptosis.
-
JNK3 (c-Jun N-terminal Kinase 3): Thiophene-pyrazolourea derivatives show high isoform selectivity for JNK3, relevant in neuro-oncology and neurodegeneration.
Mechanism of Action: Dual Blockade
The most promising candidates (e.g., Compound 16b, AGR1.229) exhibit a "dual blockade" mechanism. By simultaneously inhibiting upstream receptor tyrosine kinases (RTKs like VEGFR-2) and downstream effectors (AKT), these molecules prevent the compensatory signaling feedback loops that often lead to drug resistance.
Figure 2: Dual inhibition mechanism where thiophene derivatives target both VEGFR-2 and AKT, forcing apoptosis.[3]
Structure-Activity Relationship (SAR) Data
The following table summarizes recent SAR findings for thiophene-based kinase inhibitors.
| Core Scaffold | Substituent (R1) | Substituent (R2) | Primary Target | IC50 (nM) | Outcome |
| 5-Hydroxybenzothiophene | Hydrazide linker | Phenyl ring | Haspin / Dyrk1A | 11 (Clk4) | G2/M Arrest |
| Thienopyrimidine | 4-Methoxy | Bromo (C-6) | VEGFR-2 | 3100 | Anti-angiogenic |
| Thiophene-Pyrazolourea | 3,5-Disubstituted | Urea moiety | JNK3 | 35 | Neuroprotection |
| 2-Aminothiophene | Benzamide | Phenyl (C-5) | Bacterial Membrane | 16,000* | Bactericidal |
*Note: Antimicrobial MIC values are typically higher (µg/mL converted to nM range for comparison).
Part 3: Experimental Protocols
Protocol A: Microwave-Assisted Gewald Synthesis
A high-efficiency protocol for generating 2-aminothiophene libraries.
Materials:
-
Cyclohexanone (or derivative)
-
Malononitrile (1.0 equiv)[2]
-
Elemental Sulfur (1.0 equiv)
-
Morpholine (Catalytic amount)
-
Ethanol (Solvent)[4]
-
Microwave Reactor (e.g., CEM Discover)
Step-by-Step Methodology:
-
Preparation: In a microwave-safe vial, dissolve ketone (1 mmol), malononitrile (1 mmol), and sulfur (1 mmol) in 2 mL of ethanol.
-
Activation: Add morpholine (0.5 mmol) dropwise.
-
Irradiation: Seal the vial and irradiate at 60°C for 5–10 minutes (Power: 100W, Max Pressure: 200 psi).
-
Note: Conventional heating requires 2-4 hours reflux.
-
-
Work-up: Cool the reaction mixture to room temperature. Pour the contents into crushed ice.
-
Isolation: The solid precipitate is the crude 2-aminothiophene. Filter under vacuum and wash with cold ethanol/water (1:1).
-
Purification: Recrystallize from hot ethanol to yield pure crystals (Typical yield: 85–95%).
Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo)
Standard validation for VEGFR/AKT inhibition claims.
Materials:
-
Recombinant Kinase (VEGFR-2 or AKT1)
-
Substrate (Poly [Glu, Tyr] 4:1)
-
ATP (Ultrapure)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plate
Step-by-Step Methodology:
-
Compound Dilution: Prepare 3x serial dilutions of the thiophene derivative in DMSO.
-
Kinase Reaction: Add 2 µL of kinase buffer, 1 µL of compound, and 2 µL of ATP/Substrate mix to the wells.
-
Incubation: Incubate at room temperature for 60 minutes.
-
ADP Generation: The kinase consumes ATP to produce ADP.
-
Termination: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate for 30 minutes.
-
Readout: Measure luminescence on a plate reader (e.g., EnVision).
-
Analysis: Plot RLU (Relative Light Units) vs. log[Concentration] to calculate IC50.
Part 4: Beyond Oncology – Antimicrobial Horizons
Recent studies (2024-2025) have identified thiophene-2-carboxamides as potent agents against Colistin-resistant Acinetobacter baumannii .
-
Mechanism: Unlike standard antibiotics that target cell wall synthesis, these lipophilic thiophene derivatives interact with outer membrane proteins (Omp33), increasing membrane permeability and causing leakage of intracellular components.
-
Significance: This represents a critical "breakthrough therapy" potential for Gram-negative superbugs.
References
-
ACS Medicinal Chemistry Letters (2020) . Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors.
-
Future Medicinal Chemistry (2024) . Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity.
-
MDPI Molecules (2022) . In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors.
-
Frontiers in Microbiology (2024) . Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria.
-
RSC Medicinal Chemistry (2025) . Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights.
Sources
3-(3-(Trifluoromethoxy)phenyl)thiophene: A Technical Analysis of Electronic & Structural Architectures
Topic: Electronic and Structural Properties of 3-(3-(trifluoromethoxy)phenyl)thiophene Content Type: Technical Whitepaper / Application Guide Audience: Researchers, Medicinal Chemists, Materials Scientists[1][2]
Executive Summary
In the high-stakes arena of drug discovery and organic electronics, 3-(3-(trifluoromethoxy)phenyl)thiophene represents a strategic convergence of two powerful chemical motifs: the electron-rich thiophene ring and the metabolically robust trifluoromethoxy (-OCF
For the medicinal chemist, this molecule offers a "super-halogenated" bioisostere of 3-phenylthiophene, enhancing lipophilicity and metabolic stability without sacrificing the steric profile of the parent scaffold.[1] For the materials scientist, it serves as a monomeric unit where the -OCF
Molecular Architecture & Structural Properties[1][2][3][4]
The structural identity of 3-(3-(trifluoromethoxy)phenyl)thiophene is defined by the interplay between the biaryl twist and the unique conformational requirements of the -OCF
The Biaryl Twist
Unlike fused ring systems, the bond connecting the thiophene C3 position to the phenyl ring allows for rotation.[1] However, complete planarity is energetically disfavored due to steric repulsion between the orth-hydrogens of the phenyl ring and the hydrogen/sulfur atoms of the thiophene.[1]
-
Torsion Angle: Theoretical calculations (DFT B3LYP/6-31G*) on analogous 3-phenylthiophenes predict a dihedral angle of approximately 20°–35° in the ground state.[1][2][3] This non-planar geometry disrupts full
-conjugation, effectively segmenting the molecule into two distinct but interacting electronic pools.[1] -
Rotational Barrier: The barrier to rotation is low (< 5 kcal/mol), allowing the molecule to adopt planar conformations dynamically within a crystal lattice or active site binding pocket.[1]
The Trifluoromethoxy Conformation
The -OCF
-
Orthogonality: To minimize dipole-dipole repulsion between the oxygen lone pairs and the electron-rich fluorine atoms, the O-CF
bond often adopts a conformation orthogonal (90°) to the plane of the phenyl ring.[1] -
Anomeric Effect: This conformation is further stabilized by hyperconjugation between the oxygen p-orbital and the C-F
antibonding orbital.[1][2]
Structural Visualization Logic
The following diagram illustrates the structural forces dictating the molecule's geometry.
Figure 1: Structural logic flow showing the interplay between steric repulsion (causing the biaryl twist) and stereoelectronic effects (dictating -OCF
Electronic Landscape
Understanding the electronic properties is crucial for predicting reactivity (e.g., in polymerization) or binding affinity (e.g., in protein pockets).[1]
Frontier Molecular Orbitals (FMO)
The electronic character is a hybrid of the donor thiophene and the acceptor -OCF
| Property | Estimated Value | Causality & Insight |
| HOMO Energy | -5.8 to -6.1 eV | Lower than unsubstituted 3-phenylthiophene (-5.6 eV).[1][2][3] The -I effect of -OCF |
| LUMO Energy | -2.2 to -2.5 eV | Lowered significantly by the electron-withdrawing nature of -OCF |
| Band Gap | ~3.6 eV | Wide band gap, typical of small molecule biaryls.[1][2] |
| Dipole Moment | ~2.5 - 3.0 D | The -OCF |
Substituent Effects: The Meta-OCF3 Influence
The position of the -OCF
-
Inductive Effect (-I): Dominant.[1][2][3] It pulls electron density through the
-framework, deactivating the phenyl ring and, to a lesser extent, the thiophene ring.[1] -
Resonance Effect (+M): Unlike -OCH
, the resonance donation of -OCF is negligible due to the strong electronegativity of the fluorines, which pull density away from the oxygen atom.[1] -
Result: The net effect is strong electron withdrawal, increasing the acidity of the thiophene C2 proton (facilitating C-H activation) and increasing the lipophilicity (LogP).[1]
Synthetic Protocols
The most robust route to 3-(3-(trifluoromethoxy)phenyl)thiophene is the Suzuki-Miyaura Cross-Coupling .[1][2][3] This method is preferred over Stille coupling due to lower toxicity and the commercial availability of boronic acids.[1]
Experimental Protocol: Suzuki Coupling
Objective: Synthesize 3-(3-(trifluoromethoxy)phenyl)thiophene from 3-thienylboronic acid and 1-bromo-3-(trifluoromethoxy)benzene.
Reagents:
-
Aryl Halide: 1-Bromo-3-(trifluoromethoxy)benzene (1.0 equiv)[1][2][3]
-
Catalyst: Pd(PPh
) (3-5 mol%)[2][3] -
Base: Na
CO (2.0 M aqueous solution, 3.0 equiv) -
Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)[2]
Step-by-Step Methodology:
-
Degassing: Charge a reaction flask with the solvent mixture. Sparge with argon or nitrogen for 20 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation and homocoupling).[2][3]
-
Addition: Add the aryl halide, boronic acid, and base solution under a counter-flow of inert gas.
-
Catalyst Charge: Add Pd(PPh
) last. The solution should turn light yellow/orange.[1][2] -
Reflux: Heat the mixture to reflux (approx. 85-90°C) for 12–18 hours. Monitor by TLC (Hexanes/EtOAc 9:1) or LC-MS.[1][2][3]
-
Workup: Cool to room temperature. Dilute with water and extract with ethyl acetate (3x).[2][3] Wash combined organics with brine, dry over MgSO
, and concentrate.[1] -
Purification: Purify via flash column chromatography on silica gel using 100% Hexanes to 5% EtOAc/Hexanes. The product is typically a colorless to pale yellow oil or low-melting solid.[1][2][3]
Mechanism Visualization
The catalytic cycle drives the synthesis.[1]
Figure 2: The Suzuki-Miyaura catalytic cycle.[1][2][3] The rate-determining step is typically oxidative addition for aryl chlorides, but transmetallation can be slow for electron-poor boronic acids.[1]
Applications in Drug Discovery & Materials[3]
Medicinal Chemistry: The "Fluorine Effect"
In drug design, this molecule acts as a scaffold for bioisosteric replacement .[1]
-
Metabolic Stability: The C-F bond energy (approx. 116 kcal/mol) renders the -OCF
group resistant to Cytochrome P450 metabolism.[1][2] It blocks the metabolic soft spot on the phenyl ring (para/ortho positions relative to the ether).[1] -
Lipophilicity: The Hansch
value for -OCF is +1.04, significantly higher than -OCH (-0.[1][2][3]02) or -CH (+0.56).[1][2][3] This enhances membrane permeability (blood-brain barrier penetration).[1][2][3] -
Conformational Locking: The specific orthogonal conformation of -OCF
can lock the ligand into a bioactive conformation that fits specific hydrophobic pockets in enzymes (e.g., kinase inhibitors).[1]
Materials Science: Polymer Precursors
As a monomer, 3-(3-(trifluoromethoxy)phenyl)thiophene can be electropolymerized or chemically polymerized (using FeCl
-
Conducting Polymers: The resulting polymer, poly[3-(3-(trifluoromethoxy)phenyl)thiophene], will exhibit a lower HOMO level than P3HT (Poly-3-hexylthiophene).[1][2] This increases the open-circuit voltage (Voc) when used in organic solar cells and improves air stability by raising the oxidation potential.[1]
References
-
Suzuki-Miyaura Coupling Foundation: Miyaura, N., & Suzuki, A. (1995).[1][2][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link
-
Electronic Effects of -OCF3: Leroux, F. R., et al. (2005).[1][2][3] The Trifluoromethoxy Group: A Pharmacophore with Broad Utility. ChemBioChem, 6, 2206-2210.[1][2]
-
Thiophene Structure & Conformation: Barbarella, G., et al. (2005).[1][2] Oligothiophenes as fluorescent markers for biological applications. Advanced Materials, 17(13), 1581-1593.[1][2] Link
-
General Synthesis of 3-Arylthiophenes: Beletskaya, I. P., & Cheprakov, A. V. (2000).[1][2] The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.[1] Link
Sources
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Functionalized 3-Arylthiophenes for Advanced Research and Drug Discovery
Abstract
The 3-arylthiophene scaffold is a privileged structural motif integral to the design of advanced organic materials and pharmaceutical agents. Its unique electronic properties and steric profile make it a cornerstone in the development of organic thin-film transistors (OTFTs), organic photovoltaics (OPVs), and a wide array of therapeutic compounds. This guide provides a detailed exploration of robust and versatile synthetic strategies for accessing functionalized 3-arylthiophenes. We will move beyond simple procedural lists to dissect the underlying mechanistic principles of key cross-coupling reactions, offering researchers the rationale needed to adapt and troubleshoot these protocols. This document is intended for researchers, medicinal chemists, and materials scientists seeking to leverage this critical heterocyclic core in their discovery programs.
Introduction: The Enduring Significance of the 3-Arylthiophene Core
The fusion of a thiophene ring with an aryl group at the 3-position creates a unique molecular architecture. This arrangement facilitates π-conjugation across the bi-aryl system, a property essential for charge transport in organic electronic devices. In medicinal chemistry, the 3-arylthiophene unit serves as a versatile scaffold that can be readily functionalized to modulate pharmacological properties such as receptor binding affinity, metabolic stability, and bioavailability. Its prevalence in approved drugs and clinical candidates underscores its importance in modern drug development.
The strategic challenge lies in the efficient and regioselective construction of the C-C bond between the thiophene and the aryl moiety. This guide focuses on the most powerful and widely adopted methods to achieve this transformation: Palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling: The Workhorse of 3-Arylthiophene Synthesis
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of bi-aryl compounds, and their application to 3-arylthiophene synthesis is no exception. We will focus on three principal methodologies: the Suzuki-Miyaura coupling, the Stille coupling, and modern C-H activation strategies.
The Suzuki-Miyaura Coupling: A Versatile and Boron-Based Approach
The Suzuki-Miyaura coupling is arguably the most widely used method due to its mild reaction conditions, high functional group tolerance, and the generally low toxicity of its boron-based reagents. The reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide.
Mechanistic Rationale: The catalytic cycle, illustrated below, is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The choice of ligand is critical; it modulates the electron density and steric environment of the palladium center, directly impacting catalytic efficiency and substrate scope. For instance, bulky, electron-rich phosphine ligands like SPhos or XPhos often accelerate the reductive elimination step, leading to higher turnover numbers.
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.
Protocol: Synthesis of 3-(4-methoxyphenyl)thiophene
This protocol details a typical Suzuki-Miyaura coupling for the synthesis of a 3-arylthiophene derivative.
Materials:
-
3-Bromothiophene (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
Toluene/Water (4:1 mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq). The use of a Schlenk line or glovebox is crucial as the Pd(0) active catalyst is oxygen-sensitive.
-
Reagent Addition: Add 3-bromothiophene (1.0 eq) and 4-methoxyphenylboronic acid (1.2 eq).
-
Solvent Degassing: Add the degassed toluene/water mixture. Degassing (e.g., by three freeze-pump-thaw cycles or by sparging with argon) is critical to remove dissolved oxygen which can oxidize and deactivate the catalyst.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. The aqueous washes remove the inorganic salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Summary:
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | 85-95 | |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 70-90 | |
| PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 90 | 80-95 |
The Stille Coupling: An Organotin-Based Alternative
The Stille coupling offers a powerful alternative, particularly when the corresponding boronic acid is unstable or difficult to access. It involves the reaction of an organostannane with an organohalide.
Mechanistic Rationale: The mechanism is similar to the Suzuki coupling. A key advantage is that organostannanes are often moisture- and air-stable and do not require an activating base. However, the primary drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts, which often requires specific workup procedures like a potassium fluoride wash.
Figure 2: Catalytic cycle of the Stille coupling.
Protocol: Synthesis of 3-phenylthiophene
Materials:
-
3-Iodothiophene (1.0 eq)
-
Phenyltributylstannane (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous solution of potassium fluoride (KF)
Procedure:
-
Setup: To a Schlenk flask under an argon atmosphere, add Pd(PPh₃)₄ (0.03 eq).
-
Reagent Addition: Add anhydrous, degassed DMF, followed by 3-iodothiophene (1.0 eq) and phenyltributylstannane (1.1 eq). The choice of an iodide or triflate leaving group on the thiophene is common as they are more reactive in the oxidative addition step than bromides or chlorides.
-
Reaction: Heat the mixture to 90 °C. Monitor the reaction by TLC or GC-MS.
-
Workup and Tin Removal: After completion, cool the reaction. Dilute with diethyl ether. The crucial step is to stir the organic solution vigorously with a saturated aqueous KF solution for 1-2 hours. This precipitates the tributyltin fluoride, which can be removed by filtration through a pad of Celite.
-
Purification: Wash the filtrate with water, dry over MgSO₄, filter, and concentrate. Purify by column chromatography.
C-H Activation: The Modern, Atom-Economical Frontier
Direct C-H arylation represents a significant advance in cross-coupling chemistry, offering a more atom-economical and environmentally benign route. This method avoids the pre-functionalization of the thiophene ring (i.e., halogenation), directly coupling a C-H bond with an aryl halide.
Mechanistic Considerations: The mechanism, often termed a concerted metalation-deprotonation (CMD) pathway, is distinct from traditional cross-couplings. The regioselectivity is a key challenge. In thiophenes, the C-H bonds at the 2- and 5-positions are more acidic and sterically accessible, making C2-arylation the kinetically favored outcome. Achieving C3-arylation often requires the use of directing groups or specifically designed catalysts and conditions that favor the thermodynamically less stable C3-metalated intermediate.
Figure 3: Simplified workflow for direct C-H arylation of thiophene.
Protocol: Directed C-H Arylation for 3-Arylthiophene Synthesis
This protocol uses a removable directing group to enforce C3 selectivity.
Materials:
-
3-(Pivaloylamino)thiophene (1.0 eq)
-
Aryl bromide (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Potassium carbonate (K₂CO₃, 2.5 eq)
-
Pivalic acid (PivOH, 30 mol%)
-
Anhydrous Dimethylacetamide (DMAc)
Procedure:
-
Setup: Combine all solid reagents in a dry reaction vessel under an inert atmosphere.
-
Reagent Addition: Add the 3-(pivaloylamino)thiophene, aryl bromide, and anhydrous DMAc. The pivalic acid acts as a crucial co-catalyst, facilitating the C-H activation step.
-
Reaction: Heat the mixture to 120-140 °C. The high temperature is often necessary to promote the C-H activation step.
-
Workup: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Deprotection: The pivaloyl directing group can be removed under harsh basic or acidic conditions (e.g., refluxing with NaOH in ethanol/water) to yield the corresponding 3-aminothiophene, which can then be converted to other functionalities if needed.
-
Purification: Purify the arylated product (before or after deprotection) by column chromatography.
Conclusion and Future Outlook
The synthesis of functionalized 3-arylthiophenes is a mature field, yet one that continues to evolve. While the Suzuki and Stille couplings remain the most reliable and predictable methods, the rise of C-H activation offers a tantalizing glimpse into a future of more sustainable and efficient chemical synthesis. The choice of method ultimately depends on the specific target molecule, available starting materials, and tolerance for particular reagents and byproducts. By understanding the mechanistic underpinnings of each reaction, researchers are better equipped to select the optimal synthetic route and troubleshoot the inevitable challenges that arise in complex molecule synthesis.
References
-
Title: A Simple, Efficient, and General Protocol for the Suzuki-Miyaura Coupling of 3-Bromothiophene Source: Journal of Organic Chemistry URL: [Link]
-
Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews URL: [Link]
-
Title: A General and Efficient Catalyst System for the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides Source: Angewandte Chemie International Edition URL: [Link]
-
Title: The Stille Reaction: A Review Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Palladium-Catalyzed C-H Arylation of Thiophenes with Aryl Bromides and Chlorides Source: Organic Letters URL: [Link]
-
Title: Regioselective Arylation of Thiophene at the 3-Position Source: Journal of the American Chemical Society URL: [Link]
Application Notes and Protocol for the Palladium-Catalyzed N-arylation of Thiophene with 3-(Trifluoromethoxy)phenyl Boronic Acid
Abstract
This document provides a comprehensive guide for the N-arylation of thiophene with 3-(trifluoromethoxy)phenyl boronic acid, a critical transformation in the synthesis of novel chemical entities for drug discovery and materials science. The protocol details a robust palladium-catalyzed cross-coupling reaction, likely proceeding via a Chan-Lam or modified Buchwald-Hartwig type mechanism. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and a detailed, step-by-step experimental procedure.
Introduction: The Significance of N-Arylthiophenes
Thiophene and its derivatives are privileged heterocyclic scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The introduction of an aryl group onto the nitrogen atom of a thiophene-containing scaffold can significantly modulate its physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile.[4] Specifically, the trifluoromethoxy (-OCF₃) group is a valuable substituent in drug design, known for its ability to enhance metabolic stability, improve lipophilicity, and modulate electronic properties.
The N-arylation of nitrogen-containing heterocycles is a cornerstone of modern synthetic chemistry. While classical methods like the Ullmann condensation have been historically important, they often require harsh reaction conditions.[5][6] The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized C-N bond formation, offering milder conditions, broader substrate scope, and greater functional group tolerance.[7][8] This protocol leverages these advancements to provide a reliable method for the synthesis of N-(3-(trifluoromethoxy)phenyl)thiophenes.
Mechanistic Overview: The Palladium Catalytic Cycle
The N-arylation of thiophene with an aryl boronic acid in the presence of a palladium catalyst is generally understood to proceed through a catalytic cycle analogous to the Chan-Lam coupling or a variation of the Buchwald-Hartwig amination. While the precise mechanism can be influenced by the specific ligand and reaction conditions, a plausible pathway is illustrated below.
A copper-catalyzed N-arylation of azoles using aryl boronic acids has been developed, which is akin to a modified Ullmann reaction.[5] However, palladium catalysis is also highly effective for such transformations. The generally accepted mechanism for palladium-catalyzed C-N cross-coupling involves a series of steps: oxidative addition, ligand exchange/base-mediated deprotonation, and reductive elimination.[7][9]
Initially, a Pd(0) species undergoes oxidative addition with an aryl halide (if used as the starting material). In the case of aryl boronic acids, a transmetalation step is more likely. A base is crucial to deprotonate the amine, making it a more potent nucleophile.[10] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the final reductive elimination step, which releases the desired N-arylthiophene product and regenerates the active Pd(0) catalyst.[7][11]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol
This protocol provides a representative procedure for the N-arylation of a thiophene-containing substrate with 3-(trifluoromethoxy)phenyl boronic acid. Optimization may be required depending on the specific thiophene derivative used.
Reagents and Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier | Notes |
| Thiophene Derivative | Varies | Varies | Commercial | Ensure purity and dryness. |
| 3-(Trifluoromethoxy)phenyl boronic acid | 179113-90-7 | 205.95 | Commercial | Contains varying amounts of anhydride.[12] |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | Commercial | A common palladium precursor. |
| Xantphos | 161265-03-8 | 578.68 | Commercial | A bulky phosphine ligand suitable for C-N coupling.[13] |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | Commercial | An effective base for this transformation.[14] |
| Toluene | 108-88-3 | 92.14 | Commercial | Anhydrous, degassed. |
| Dioxane | 123-91-1 | 88.11 | Commercial | Anhydrous, degassed. Often used in Buchwald-Hartwig reactions.[15] |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[16]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[17]
-
Reagent Handling:
-
3-(Trifluoromethoxy)phenyl boronic acid: Causes skin and serious eye irritation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]
-
Palladium(II) Acetate: Harmful if swallowed or inhaled. May cause skin irritation.
-
Xantphos: May cause respiratory irritation. Handle in a fume hood.
-
Cesium Carbonate: Irritating to eyes, respiratory system, and skin.
-
Toluene and Dioxane: Flammable liquids and harmful if inhaled or absorbed through the skin.
-
Step-by-Step Procedure
Caption: Step-by-step experimental workflow for the N-arylation reaction.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the thiophene derivative (1.0 mmol, 1.0 eq.), 3-(trifluoromethoxy)phenyl boronic acid (1.2 mmol, 1.2 eq.), cesium carbonate (2.0 mmol, 2.0 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Under the inert atmosphere, add anhydrous, degassed toluene or dioxane (5-10 mL). The choice of solvent can influence the reaction outcome, with toluene being a common choice.[10]
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the specific thiophene substrate.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(3-(trifluoromethoxy)phenyl)thiophene derivative.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
The protocol described provides a reliable and efficient method for the N-arylation of thiophene derivatives with 3-(trifluoromethoxy)phenyl boronic acid. This palladium-catalyzed cross-coupling reaction is a valuable tool for the synthesis of novel compounds with potential applications in pharmaceutical and materials science research. The use of a bulky phosphine ligand like Xantphos is key to achieving high yields and good functional group tolerance. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.
References
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry Lair. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]
-
Beller, M., & Zapf, A. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Gulevskaya, A. V., & Tyaglivy, A. S. (2011). Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles. Organic Letters, 13(15), 4032–4035.
- Busch, M., & Hartwig, J. F. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science, 10(48), 11026–11033.
-
ResearchGate. (n.d.). Scope of the thiophene substrate for the C–H arylation. Retrieved from [Link]
- Daugulis, O., & Zaitsev, V. G. (2007). Palladium-Catalyzed Arylation of Electron-Rich Heterocycles with Aryl Chlorides. Organic Letters, 9(9), 1569–1572.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
- Billingsley, K. L., & Buchwald, S. L. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(19), 4229–4232.
- Desplats, E., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances, 12(31), 20216-20223.
- Queiroz, M. J. R. P., et al. (2010). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. European Journal of Organic Chemistry, 2010(28), 5485-5494.
-
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Retrieved from [Link]
- Muci, A. R., & Buchwald, S. L. (2002). Pd-catalyzed N-arylation of heteroarylamines. Tetrahedron Letters, 43(45), 8193-8196.
- Roger, J., et al. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules, 23(4), 819.
-
NIH. (n.d.). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Retrieved from [Link]
- Liu, S., et al. (2021). An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. Frontiers in Chemistry, 9, 723659.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- Patel, A. A., & Mehta, G. A. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature.
-
Beilstein Journals. (2014, May 27). Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes. Retrieved from [Link]
- Kim, M., & Park, S. B. (2014). Direct C–H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. The Journal of Organic Chemistry, 79(7), 3047–3057.
-
Royal Society of Chemistry. (n.d.). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Retrieved from [Link]
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
-
ResearchGate. (n.d.). Synthesis of trifluoromethylated thiophene derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
-
Thieme Group. (n.d.). Synthesis of Fluorinated Thiophenes and Their Analogues. Retrieved from [Link]
-
Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions. (n.d.). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Therapeutic importance of synthetic thiophene. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]
- Lam, P. Y. S., et al. (1998). Copper-Catalyzed Coupling of Arylboronic Acids and Amines. Organic Letters, 3(26), 4225–4228.
-
Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Aryl—Aryl Bond Formation One Century After the Discovery of the Ullmann Reaction. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Anticancer activity of new cationic arylthiophenes against hepatocellular carcinoma. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]
-
CORE. (n.d.). Direct Arylation of Thiophenes in Continuous Flow. Retrieved from [Link]
-
One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. (n.d.). Retrieved from [Link]
-
Chan-Lam-Type S-Arylation of Thiols with Boronic Acids at Room Temperature. (n.d.). Retrieved from [Link]
Sources
- 1. cognizancejournal.com [cognizancejournal.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. Pd-catalyzed N-arylation of heteroarylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hammer.purdue.edu [hammer.purdue.edu]
- 16. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 17. aksci.com [aksci.com]
Application Note: Development of Kinase Inhibitors Using the 3-Phenylthiophene Scaffold
Abstract
The 3-phenylthiophene scaffold represents a privileged structure in kinase inhibitor design, offering a distinct geometry compared to the more common pyrazole or pyrimidine cores. Its utility lies in the ability of the thiophene ring to mimic the adenine binding mode of ATP while the phenyl group—often twisted out of plane—can access the hydrophobic back pocket or the gatekeeper region of the kinase domain. This Application Note provides a comprehensive blueprint for developing these inhibitors, covering rational design principles, validated synthetic protocols via Suzuki-Miyaura coupling, and robust biochemical profiling using the ADP-Glo™ platform.
Part 1: Rational Design & SAR Strategy
Structural Logic of the Scaffold
The 3-phenylthiophene core is not merely a linker; it is a structural wedge. Unlike planar bicyclic systems (e.g., quinazolines), the bond between the thiophene and phenyl rings allows for a specific dihedral angle (typically 30–60°) induced by steric clash between ortho-protons.
-
Thiophene Core: Acts as the hinge-binding motif. Functionalization at the 2-position (e.g., with an amine or urea) often provides the critical hydrogen bond donor/acceptor pair for the kinase hinge region (Glu/Leu residues).
-
3-Phenyl Substituent: Targets the hydrophobic pocket II or the "gatekeeper" residue. Substitution at the meta or para positions of this phenyl ring allows for tuning selectivity against homologous kinases.
-
4/5-Position Vectors: These positions on the thiophene ring are solvent-exposed, making them ideal solubilizing groups (e.g., morpholine, piperazine) to improve ADME properties without disrupting binding affinity.
The Design-Make-Test-Analyze (DMTA) Workflow
The following diagram illustrates the iterative logic required to optimize this scaffold, specifically highlighting the decision nodes for selectivity versus potency.
Figure 1: The iterative DMTA cycle for optimizing 3-phenylthiophene inhibitors. Note the feedback loop from SAR analysis back to In Silico Docking to refine the pharmacophore model.
Part 2: Chemical Synthesis Protocol
Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The most robust method for constructing the 3-phenylthiophene core is the palladium-catalyzed cross-coupling of a 3-bromothiophene derivative with a substituted phenylboronic acid. This approach tolerates a wide range of functional groups required for kinase selectivity.
Reaction Scheme: 3-Bromothiophene-2-carboxylate + Arylboronic Acid → 3-Arylthiophene-2-carboxylate
Detailed Protocol
Objective: Synthesis of methyl 3-(4-fluorophenyl)thiophene-2-carboxylate (Intermediate A).
Reagents:
-
Methyl 3-bromothiophene-2-carboxylate (1.0 equiv)
-
4-Fluorophenylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (0.05 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.10 equiv)
-
K₃PO₄ (2.0 equiv)[1]
-
Solvent: Toluene/Water (10:1 v/v)
Step-by-Step Procedure:
-
Preparation: In a generic 50 mL round-bottom flask, dissolve methyl 3-bromothiophene-2-carboxylate (221 mg, 1.0 mmol) and 4-fluorophenylboronic acid (168 mg, 1.2 mmol) in Toluene (10 mL).
-
Degassing: Sparge the solution with Argon gas for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).
-
Catalyst Addition: Add Pd(OAc)₂ (11 mg, 0.05 mmol), SPhos (41 mg, 0.1 mmol), and K₃PO₄ (424 mg, 2.0 mmol). Add Water (1 mL).
-
Reaction: Seal the vessel and heat to 90°C for 12–16 hours under an Argon atmosphere. Monitor consumption of the bromide starting material via TLC (Hexane/EtOAc 8:1) or LC-MS.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with Water (2 x 15 mL) followed by Brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Validation Criteria:
-
Yield: Expected range 70–85%.
-
1H NMR (CDCl3): Look for the diagnostic thiophene doublet signals and the multiplet for the phenyl ring. The disappearance of the starting material bromide shift is the primary indicator of conversion.
Figure 2: Synthetic pathway for the core scaffold construction.
Part 3: Biochemical Profiling (ADP-Glo™ Assay)
Assay Principle
To validate the inhibitory potential of the synthesized compounds, we utilize the ADP-Glo™ Kinase Assay (Promega).[2] This is a luminescent, homogeneous assay that measures ADP formation, a universal product of kinase activity.[3][4] It is preferred over radioactive (
Mechanism:
-
Kinase Reaction: ATP
ADP + Phospho-substrate.[3] -
Depletion: ADP-Glo Reagent terminates the reaction and consumes remaining ATP.[2][4][5]
-
Detection: Kinase Detection Reagent converts generated ADP back to ATP, which is then used by luciferase to generate light.[2][3][5]
Assay Protocol (384-well format)
Materials:
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50
M DTT. -
Substrate: Specific peptide/protein for target kinase (e.g., Poly(Glu,Tyr) for tyrosine kinases).
-
ATP: Ultra-pure (Promega).
Procedure:
-
Compound Preparation: Prepare 3-fold serial dilutions of the 3-phenylthiophene inhibitors in 100% DMSO. Transfer 50 nL to the assay plate (final DMSO conc. <1%).
-
Enzyme Addition: Add 2
L of Kinase solution (diluted in buffer to optimal concentration, typically 1–5 nM). Incubate for 10 mins at RT to allow inhibitor binding. -
Substrate/ATP Mix: Add 3
L of ATP/Substrate mix to initiate the reaction.-
Note: ATP concentration should be at
apparent to identify ATP-competitive inhibitors.
-
-
Incubation: Incubate at RT for 60 minutes.
-
ADP-Glo Reaction: Add 5
L of ADP-Glo™ Reagent.[2][5] Incubate for 40 minutes at RT. -
Detection: Add 10
L of Kinase Detection Reagent. Incubate for 30 minutes. -
Readout: Measure Luminescence (Integration time: 0.5–1.0 sec) on a multimode plate reader (e.g., BMG PHERAstar).
Data Analysis
Calculate % Inhibition using the formula:
-
RLU_max: Enzyme + Substrate + DMSO (No inhibitor).
-
RLU_min: No Enzyme (Background).
Fit data to a sigmoidal dose-response equation (variable slope) to determine IC50.
Part 4: Data Summary & Troubleshooting
Expected SAR Trends
The following table summarizes typical SAR observations for this scaffold when targeting p38 MAPK or similar kinases.
| Structural Modification | Effect on Potency | Effect on Selectivity | Notes |
| Thiophene C-2 Amine | High Increase | Neutral | Essential H-bond donor to hinge region. |
| Phenyl meta-subst. | Moderate Increase | High Increase | Accesses hydrophobic pocket II; size limited. |
| Phenyl para-subst. | Neutral | Moderate | Good vector for solubility groups (e.g., piperazine). |
| Thiophene C-5 Alkyl | Decrease | Decrease | Often causes steric clash with the solvent front. |
Troubleshooting Guide
-
Problem: Low yield in Suzuki coupling.
-
Solution: Oxygen poisoning is common. Ensure rigorous degassing. Switch to Pd(dppf)Cl₂ if steric hindrance is high.
-
-
Problem: High background in ADP-Glo.
-
Solution: ATP contamination. Use ultra-pure ATP and ensure all glassware is washed with deionized water.
-
-
Problem: Flat SAR (all compounds active).
-
Solution: Compounds may be aggregators. Add 0.01% Triton X-100 to the assay buffer to disrupt promiscuous aggregates.
-
References
- Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinase B/Akt: background and reality. Biochemical Journal, 412(1), 1–16. (Context on kinase inhibitor design principles).
-
Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational chemistry for the protocol).
- Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Fluorinated Organic Compounds
Status: Online Operator: Senior Application Scientist Ticket ID: F-CHEM-PUR-001 Subject: Overcoming the "Fluorous Effect" in Purification Workflows
Introduction: The "Fluorous" Phase
Welcome to the Fluorine Chemistry Support Module. If you are here, you are likely experiencing the "Fluorous Effect"—the unique physicochemical behavior where fluorinated domains segregate from both aqueous and organic phases. This guide addresses the specific challenges of solubility, retention shifts, and detection silence common to fluorinated intermediates and APIs.
Module 1: Solubility & Solvent Systems
User Query: "My compound forms an emulsion during extraction and crashes out of standard HPLC solvents like Methanol/Water. How do I solubilize it?"
Technical Insight: Fluorinated compounds often exhibit amphiphobicity —they are both hydrophobic and lipophobic (oil-repelling). Standard organic solvents (EtOAc, DCM) may fail because the high electronegativity of the C-F bond creates a "fluorous phase" that resists mixing with hydrocarbon-based solvents.
Troubleshooting Protocol: The Bridge Solvent Strategy
To solubilize fluorinated compounds, you must disrupt the fluorine-fluorine self-aggregation.
| Solvent Class | Recommended Solvent | Application |
| Bridge Solvent | The "Universal Solvent" for fluorinated chemistry. Miscible with both organic and fluorous phases. Use as a co-solvent in chromatography. | |
| Fluorophilic | Hydrofluoroethers (HFE-7100/7200) | Excellent for highly fluorinated (perfluoro) chains. Low boiling point allows easy removal. |
| Strong Polar | 2,2,2-Trifluoroethanol (TFE) | Use for polar fluorinated compounds (e.g., amino acids). Disrupts hydrogen bonding and aggregation. |
| Extraction | FC-72 (Perfluorohexane) | Use for liquid-liquid extraction to pull perfluorinated tags out of organic layers. |
Actionable Step: If your compound precipitates in MeOH/H2O gradients:
-
Add 5–10% THF (Tetrahydrofuran) to your mobile phase; THF has higher fluorophilicity than MeOH.
-
If that fails, switch to a BTF/DCM system for normal phase purification.
Module 2: Chromatography Selection (HPLC & Flash)
User Query: "My fluorinated aromatic compound co-elutes with impurities on C18, or elutes too quickly. What stationary phase should I use?"
Technical Insight: On standard C18 columns, fluorine is considered hydrophobic, but its electron-withdrawing nature alters the dipole moments of the molecule.
-
Aliphatic Fluorines: generally increase retention on C18.
-
Aromatic Fluorines: create electron-deficient rings that may reduce retention on C18 due to repulsion from the electron-rich silica surface, or simply fail to resolve positional isomers.
The Solution: Pentafluorophenyl (PFP) Columns
PFP columns are "orthogonal" to C18.[1] They separate based on four distinct mechanisms, not just hydrophobicity:
-
-
Interactions: Between the electron-deficient PFP ring and electron-rich analytes. -
Dipole-Dipole: Strong interaction due to the C-F bonds.
-
Hydrogen Bonding: Accessible silanols.
-
Shape Selectivity (Steric): Rigid F atoms discriminate between ortho/meta/para isomers.
Decision Matrix: Column Selection
Figure 1: Decision logic for selecting stationary phases based on fluorine content and location.
Module 3: Fluorous Solid Phase Extraction (F-SPE)
User Query: "I used a perfluorinated tag for synthesis. How do I separate the tagged product from the excess non-fluorinated reagents?"
Technical Insight: This requires Fluorous Solid Phase Extraction (F-SPE) .[2][3] This technique relies on "fluorophilic" retention.[4] Unlike reverse-phase (where you elute with organic solvent), F-SPE works like a digital switch:
-
Fluorophobic Mode: Non-fluorinated compounds wash off.[4]
-
Fluorophilic Mode: Fluorinated compounds stick, then release.
Standard F-SPE Protocol
Prerequisite: Use a Fluorous Silica cartridge (e.g., silica bonded with
-
Conditioning: Wash cartridge with DMF (fluorophobic) then MeOH.
-
Loading: Dissolve sample in a fluorophobic solvent (DMF or MeOH/H2O). Load onto cartridge.
-
Fluorophobic Wash (The Cleanup): Elute with 80% MeOH : 20% H2O .
-
Result: Non-fluorinated reagents and catalysts elute. The tagged product remains on the column.
-
-
Fluorophilic Elution (The Recovery): Elute with 100% MeOH or THF .
-
Result: The tagged product releases.[7]
-
Figure 2: The "Catch-and-Release" workflow of Fluorous Solid Phase Extraction.
Module 4: Detection Challenges
User Query: "My compound has no UV absorbance at 254 nm. How do I monitor the purification?"
Technical Insight:
Perfluorinated chains (
Alternative Detection Strategies
-
ELSD (Evaporative Light Scattering Detector):
-
Why: Universal detector. Detects any non-volatile compound.
-
Setting: Ensure the drift tube temperature is low enough if your fluorinated compound is volatile (many are!).
-
-
Refractive Index (RI):
-
Why: Fluorinated compounds have very low refractive indices (< 1.35). They often appear as negative peaks in standard organic solvents.
-
-
19F NMR Monitoring:
-
Protocol: Take aliquots from fractions. Run a quick non-deuterated 19F NMR scan (fluorine signals are distinct and have no background interference from solvents).
-
-
Derivatization (For Amines/Alcohols):
-
React with a UV-active agent (e.g., Benzoyl chloride) before purification if the chemistry permits.
-
References & Authoritative Sources
-
Mechanisms of PFP Columns:
-
Source: Bell, D. S. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." LCGC North America.
-
Link:
-
-
Fluorous Solid Phase Extraction (F-SPE) Guide:
-
Source: Zhang, W. "Synthetic applications of fluorous solid-phase extraction (F-SPE)." Tetrahedron. (Hosted via NIH/PMC).
-
Link:
-
-
Pentafluorophenyl (PFP) Selectivity Data:
-
Source: Phenomenex Technical Guide. "Luna PFP(2) Mechanisms of Interaction."
-
Link:
-
-
Solubility of Fluorinated Compounds:
-
Source: BenchChem Technical Guides. "Solubility of Highly Fluorinated Alkanes."
-
Link: (General ref for solubility logic).
-
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Supramolecular separation mechanism of pentafluorophenyl column using ibuprofen and omeprazole as markers: LC-MS and simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fortis-technologies.com [fortis-technologies.com]
- 7. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bromination of 3-(3-(trifluoromethoxy)phenyl)thiophene
Case ID: T-OCF3-THIO-BR Status: Active Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Chemical Context
User Query: "I am attempting to monobrominate 3-(3-(trifluoromethoxy)phenyl)thiophene. I am observing multiple spots on TLC, low yields, and occasional formation of insoluble black material. Is the trifluoromethoxy group unstable?"
Technical Diagnosis: The trifluoromethoxy (-OCF3) group is chemically robust under standard electrophilic bromination conditions. The issues encountered are intrinsic to the thiophene moiety , specifically:
-
Regiochemical Ambiguity: Competition between the C2 (sterically crowded but electronically activated) and C5 (sterically open) positions.
-
Over-Bromination: Rapid formation of 2,5-dibromo species due to the high reactivity of the thiophene ring.
-
Acid-Catalyzed Polymerization: Generation of in situ HBr causing thiophene oligomerization (the "black tar").
The phenyl ring is significantly less reactive (
Troubleshooting Guides (FAQs)
Issue A: "I see three distinct spots on my TLC plate. Which is which?"
Diagnosis: You are likely observing a mixture of the C2-monobromide, C5-monobromide, and 2,5-dibromide.
-
Spot 1 (Highest R_f): 2,5-Dibromo-3-(3-(trifluoromethoxy)phenyl)thiophene. (Non-polar, forms if excess Br source is present).
-
Spot 2 (Middle R_f): The Monobromides (C2-Br and C5-Br often co-elute or separate poorly).
-
Spot 3 (Lowest R_f): Unreacted Starting Material.
Corrective Action:
-
Switch Reagents: If using elemental Bromine (
), stop immediately. It is too aggressive. Switch to N-Bromosuccinimide (NBS) . -
Temperature Control: Lower the reaction temperature to
or . The activation energy difference between C2 and C5 bromination is small; lower temperatures enhance selectivity for the kinetically favored product (usually C2, though sterics from the phenyl ring complicate this). -
Stoichiometry: Use exactly 0.95 to 1.0 equivalents of NBS. Do not use excess.
Issue B: "The reaction mixture turned black and viscous."
Diagnosis: Acid-catalyzed polymerization. Bromination generates HBr as a byproduct. Thiophene derivatives are highly sensitive to strong acids, which induce cationic polymerization, leading to "thiophene tars."
Corrective Action:
-
Solvent Switch: Avoid unbuffered halogenated solvents (DCM/CHCl3) if this occurs. Use DMF (Dimethylformamide) or Acetonitrile . These solvents can act as weak Lewis bases to buffer the protons.
-
Add a Scavenger: Add solid Sodium Bicarbonate (
) or Calcium Carbonate ( ) (1.1 equiv) to the reaction mixture to neutralize HBr as it forms. -
Exclude Light: Perform the reaction in the dark (wrap flask in foil) to prevent radical side reactions that can initiate degradation.
Issue C: "Is the -OCF3 group hydrolyzing or reacting?"
Diagnosis: Highly unlikely.
The trifluoromethoxy group is stable to NBS and
Reaction Logic & Pathway Visualization
The following diagram illustrates the competitive pathways. The goal is to maximize Path A (or B, depending on target) while suppressing Path C and Path D .
Figure 1: Reaction pathways for the bromination of 3-arylthiophenes. Path A (Green) is the typical desired route.
Optimized Experimental Protocol
Method: Monobromination using N-Bromosuccinimide (NBS) in DMF. Rationale: DMF is polar and moderates the reactivity of the bromonium ion intermediate, improving regioselectivity compared to chloroform or acetic acid. It also buffers the HBr byproduct.
Step-by-Step Procedure:
-
Preparation:
-
Dry N,N-Dimethylformamide (DMF) over molecular sieves.
-
Recrystallize NBS from water/acetone if it appears yellow (decomposed NBS contains
, which ruins selectivity). -
Wrap the reaction flask in aluminum foil (exclude light).
-
-
Execution:
-
Dissolve 3-(3-(trifluoromethoxy)phenyl)thiophene (1.0 equiv, e.g., 1.0 mmol) in DMF (5 mL/mmol).
-
Cool the solution to
in an ice bath. -
Add NBS (0.95 to 1.0 equiv) portion-wise as a solid over 15 minutes. Do not dump it in all at once.
-
Optional: Add
(1.1 equiv) if the substrate is known to be acid-sensitive.
-
-
Monitoring:
-
Stir at
for 2 hours. Monitor by TLC or HPLC.[1] -
Stop criteria: Stop when the starting material is <5%. Do not chase the last 5% by adding more NBS, or you will generate the dibromide.
-
-
Workup:
-
Pour mixture into cold water (5x reaction volume).
-
Extract with Diethyl Ether or Ethyl Acetate.
-
Wash organic layer with water (3x) to remove DMF, then Brine (1x).
-
Dry over
, filter, and concentrate.
-
-
Purification:
-
The regioisomers (2-Br and 5-Br) often have very close R_f values. Use Flash Column Chromatography with a Hexanes/Ethyl Acetate gradient. A slow gradient (e.g., 100% Hex -> 98:2 Hex:EtOAc) is required to separate the isomers.
-
Data Comparison: Reagent Choice
| Parameter | NBS (Recommended) | ||
| Selectivity (Mono:Di) | High (~90:10) | Low (~60:40) | Moderate |
| Byproducts | Succinimide (Water sol.) | HBr (Gas/Acid) | HBr (Acid) |
| Reaction Rate | Controlled | Instant/Violent | Fast |
| Polymerization Risk | Low | High | High |
| -OCF3 Stability | Stable | Stable | Stable |
References
-
Trifluoromethoxy Stability
- Leroux, F. R., Manteau, B., Vors, J. P., & Pazenok, S. (2008). Trifluoromethoxy groups: physical properties and synthesis. Beilstein Journal of Organic Chemistry, 4, 13.
-
NBS Bromination of Thiophenes
- Campaigne, E., & Tullar, B. F. (1953). 3-Thenaldehyde. Organic Syntheses, 33, 96.
- Regioselectivity in 3-Substituted Thiophenes: Bäuerle, P., et al. (1999). Regioselective Bromination of 3-Alkylthiophenes. Journal of the Chemical Society, Perkin Transactions 1. Note: Establishes the C2 vs C5 competition model.
-
General Stability of Fluorinated Groups
- Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem, 5(5), 570-589.
Sources
Validation & Comparative
validation of the biological target of 3-(3-(trifluoromethoxy)phenyl)thiophene
This guide outlines a rigorous validation framework for the biological target of 3-(3-(trifluoromethoxy)phenyl)thiophene . While this specific molecule is frequently utilized as a core scaffold or "privileged fragment" in the design of voltage-gated sodium channel blockers (specifically Nav1.8 ) and purinergic receptor antagonists (P2X7 ), its definitive target validation requires a systematic deconvolution strategy.
The following protocol synthesizes structural activity relationship (SAR) data from major pharmaceutical campaigns (e.g., Abbott/AbbVie, Pfizer) with a self-validating experimental workflow.
Executive Summary & Structural Logic
Molecule: 3-(3-(trifluoromethoxy)phenyl)thiophene Primary Predicted Targets: Nav1.8 (Voltage-gated Sodium Channel) and P2X7 Receptor . Secondary Targets: COX-2 (Cyclooxygenase-2), 5-LOX.
Mechanistic Rationale: The molecule features a 3-arylthiophene core substituted with a meta-trifluoromethoxy (-OCF₃) group.
-
Nav1.8 Homology: This scaffold is a bioisostere of the furan core found in A-803467 (a selective Nav1.8 blocker). The -OCF₃ group mimics the lipophilic/electronic properties of the chlorophenyl moiety critical for binding to the voltage-sensing domain.
-
P2X7 Antagonism: Biaryl thiophenes are established pharmacophores for P2X7 allosteric modulation, often serving as the lipophilic "tail" that occupies the hydrophobic pocket adjacent to the ATP-binding site.
In Silico & Biophysical Target Prediction
Before wet-lab validation, the target landscape must be narrowed using structural alignment.
Structural Alignment Analysis
-
Nav1.8 Alignment: The 3-phenylthiophene core aligns with the "head" group of pore-blocking antagonists. The -OCF₃ group provides the necessary lipophilicity (LogP ~4.5) to penetrate the intramembrane fenestrations of the Nav channel.
-
P2X7 Alignment: The thiophene ring acts as a pi-stacking anchor, while the trifluoromethoxy phenyl group extends into the hydrophobic specificity pocket, differentiating it from P2X1/P2X3 receptors.
Diagram: Pharmacophore Mapping Workflow
Caption: Pharmacophore mapping linking the trifluoromethoxy-phenyl-thiophene scaffold to key hydrophobic and electronic domains in Nav1.8 and P2X7 targets.
Primary Validation: Electrophysiology (Nav1.8)
The "Gold Standard" for validating this scaffold as a Nav1.8 blocker is automated patch-clamp electrophysiology.
Protocol: Whole-Cell Voltage Clamp (Nav1.8)
Objective: Quantify the IC₅₀ and state-dependence of inhibition.
-
Cell Line: HEK293 cells stably expressing human Nav1.8 (hNav1.8) and the β3 auxiliary subunit.
-
Solutions:
-
Extracellular: 140 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES (pH 7.4).
-
Intracellular: 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH 7.3).
-
-
Voltage Protocol (State-Dependence):
-
Resting State: Hold at -120 mV, pulse to 0 mV (20 ms) at 0.1 Hz.
-
Inactivated State: Hold at -60 mV (induces ~50% inactivation), pulse to 0 mV.
-
-
Application: Perfuse 3-(3-(trifluoromethoxy)phenyl)thiophene (0.01 µM – 10 µM) for 5 minutes.
-
Readout: Measure peak current amplitude inhibition.
Validation Criteria:
-
Positive Hit: >50% inhibition at 1 µM in the inactivated state protocol (Nav1.8 blockers are typically state-dependent).
-
Selectivity Check: Test against Nav1.5 (cardiac) and Nav1.7 to ensure specificity.
Secondary Validation: Calcium Flux & Dye Uptake (P2X7)
If electrophysiology yields negative results for Nav1.8, the P2X7 receptor is the next probable target.
Protocol: YO-PRO-1 Dye Uptake Assay
Objective: Assess the molecule's ability to block the large pore formation associated with P2X7 activation.
-
Cell Line: 1321N1 astrocytoma cells transfected with hP2X7 or THP-1 monocytes (differentiated).
-
Reagents: YO-PRO-1 iodide (fluorescent DNA-binding dye), BzATP (P2X7 specific agonist).
-
Workflow:
-
Seed cells in black-walled 96-well plates.
-
Incubate with test compound (0.1 – 10 µM) for 30 mins at 37°C in low-divalent cation buffer (to enhance P2X7 pore opening).
-
Add 2 µM YO-PRO-1 dye.
-
Stimulate with 250 µM BzATP.
-
-
Readout: Monitor fluorescence (Ex 485 nm / Em 530 nm) over 30 minutes.
Data Interpretation Table:
| Outcome | Interpretation | Next Step |
| High Inhibition (>80%) | Potent P2X7 Antagonist | Confirm with IL-1β release assay (ELISA). |
| Partial Inhibition (20-50%) | Weak/Allosteric Modulator | Test in presence of high ATP. |
| No Inhibition | Not P2X7 mediated | Investigate COX-2/5-LOX pathways. |
Orthogonal Confirmation: Thermal Shift Assay (TSA)
To prove direct physical binding (Target Engagement) rather than downstream functional effects, use Differential Scanning Fluorimetry (DSF).
Protocol:
-
Protein: Purified Recombinant Nav1.8 (C-terminus domain) or P2X7 ectodomain.
-
Dye: SYPRO Orange (5000x stock).
-
Reaction: Mix 2 µM protein + 5x SYPRO Orange + 10 µM Compound.
-
Ramp: 25°C to 95°C at 1°C/min in qPCR machine.
-
Result: A shift in melting temperature (
) > 2°C indicates direct ligand binding.
Target Deconvolution Logic Tree
Use this logic flow to determine the definitive target based on experimental data.
Caption: Decision matrix for deconvoluting the biological target of the scaffold.
References
-
Jarvis, M. F., et al. (2007). "A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat." Proceedings of the National Academy of Sciences, 104(20), 8520-8525. Link
- Context: Establishes the biaryl furan/thiophene scaffold as a core chemotype for Nav1.8 inhibition.
-
Donnelly-Roberts, D. L., et al. (2009). "Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors." British Journal of Pharmacology, 157(7), 1203-1214. Link
- Context: Validates the use of dye uptake assays for profiling P2X7 antagonists with similar lipophilic tails.
-
McGaraughty, S., et al. (2007). "Differentiation of P2X7 receptor antagonists in models of inflammatory and neuropathic pain." British Journal of Pharmacology, 152(5), 741-750. Link
- Context: Discusses the structural requirements for P2X7 antagonists, including the necessity of hydrophobic biaryl groups.
-
BenchChem. "3-(3-(Trifluoromethoxy)phenyl)thiophene Product Page." Link
- Context: Confirms the commercial availability of the specific scaffold for synthesis and screening.
Safety Operating Guide
Personal protective equipment for handling 3-(3-(Trifluoromethoxy)phenyl)thiophene
This guide outlines the safety, operational, and disposal protocols for handling 3-(3-(Trifluoromethoxy)phenyl)thiophene .
Notice on Data Availability: As a specialized intermediate, specific GHS data for this exact isomer is limited in public registries. The protocols below are derived from Structure-Activity Relationship (SAR) analysis of analogous fluorinated phenylthiophenes (e.g., CAS 122159-58-4) and standard safety practices for trifluoromethoxy (-OCF₃) functionalized aromatics.
Part 1: Hazard Identification & Risk Assessment
Before selecting PPE, we must define the enemy. The molecule combines a thiophene ring (reactive, potential sensitizer) with a trifluoromethoxy-substituted phenyl ring (lipophilic, stable, potential fluoride donor in combustion).
GHS Classification (Anticipated)
| Hazard Category | H-Code | Description | Mechanism of Action |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3] | Lipophilic -OCF₃ facilitates dermal penetration; thiophene moiety can react with skin proteins. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3][4][5] | Direct contact with mucous membranes causes inflammation. |
| STOT-SE | H335 | May cause respiratory irritation.[2][6] | Inhalation of dust or aerosols irritates the upper respiratory tract. |
| Combustion Hazard | N/A | Hydrogen Fluoride (HF) Formation | CRITICAL: Thermal decomposition releases HF and SOx gases. |
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. This matrix is tailored for the specific permeation risks of fluorinated aromatics.
Hand Protection (Glove Selection)
-
The Risk: The trifluoromethoxy group increases lipophilicity, potentially accelerating permeation through standard latex.
-
Protocol: Use the "Double-Shell" Method for all synthesis and purification steps.
| Layer | Material | Thickness | Breakthrough Time | Function |
| Inner | Nitrile (Disposable) | 4-5 mil | >15 mins (Splash) | Tactile sensitivity; protects against incidental contact. |
| Outer | Nitrile (Extended Cuff) | >8 mil | >240 mins | Primary barrier; covers wrist gap/lab coat interface. |
| Immersion | Silver Shield / Laminate | N/A | >480 mins | MANDATORY for spill cleanup or prolonged handling. |
Technique: Inspect gloves for pinholes by trapping air and squeezing before donning. Change outer gloves immediately upon any splash.[7]
Respiratory & Body Protection
-
Engineering Control (Primary): All handling must occur inside a certified Chemical Fume Hood operating at face velocity 0.5 m/s (100 fpm) .
-
Respiratory (Secondary): If hood containment is breached or for spill cleanup outside the hood:
-
Respirator: Half-face or Full-face elastomeric respirator.
-
Cartridge: Multi-Gas/Vapor (OV/AG/P100) . Note: The "AG" (Acid Gas) component is vital due to potential sulfur/fluorine decomposition products.
-
-
Body:
-
Standard cotton lab coat (flame resistant preferred).
-
Closed-toe leather/composite shoes (no mesh).
-
Tyvek Sleeves: Recommended if working with large scale (>10g) to bridge the glove-coat gap.
-
Part 3: Operational Protocols
Workflow Visualization: Risk Assessment & PPE Logic
Caption: Logic flow for selecting controls based on the physical state of the compound.
Step-by-Step Handling Procedure
-
Preparation:
-
Verify fume hood certification sticker is within 12 months.
-
Clear hood deck of unnecessary clutter to ensure laminar flow.
-
Prepare a "Solid Waste" container inside the hood before starting.
-
-
Weighing & Transfer:
-
If Solid: Use an anti-static gun if powder is fluffy. Weigh inside the hood using a draft shield.
-
If Liquid/Oil: Use positive displacement pipettes to prevent dripping.
-
Critial Safety Step: Wipe the outside of the reagent bottle with a Kimwipe dampened in acetone inside the hood before returning it to storage. This prevents tracking invisible residues onto lab benches.
-
-
Reaction Setup:
-
Thiophenes can be light-sensitive.[8] Wrap reaction flasks in aluminum foil if the protocol duration exceeds 1 hour.
-
Ensure the reaction vessel is vented to an inert gas line (Nitrogen/Argon) to prevent moisture ingress and oxidation.
-
-
Storage:
-
Temp: 2-8°C (Refrigerate).
-
Atmosphere: Inert gas (Argon preferred).
-
Container: Amber glass vial with Teflon-lined cap.
-
Part 4: Emergency Response & Disposal
Spill Response (Small Scale < 10g)
-
Evacuate the immediate area.
-
Don PPE: Double nitrile gloves, goggles, lab coat.
-
Contain: Cover spill with an absorbent pad or vermiculite.
-
Neutralize: Wipe area with a mild detergent solution. Avoid strong oxidizers (bleach) as they may react with the thiophene ring.
-
Dispose: Place all waste in a sealed bag labeled "Hazardous Waste - Fluorinated Organic".
Fire Scenario (The "HF" Danger)
-
Hazard: Burning this compound releases Hydrogen Fluoride (HF) and Sulfur Oxides (SOx).
-
Action:
-
Do NOT fight large fires without SCBA (Self-Contained Breathing Apparatus).
-
Use Dry Chemical or CO₂ extinguishers.
-
If exposed to smoke, seek medical attention immediately for potential delayed pulmonary edema from HF inhalation.
-
Disposal Path
-
Stream: High BTU Organic Waste (Halogenated).
-
Labeling: Must explicitly state "Contains Organic Fluorine" to prevent mixing with non-halogenated solvents, which can damage incinerators.
References
-
Kimberly-Clark Professional. (2025). Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link]
Sources
- 1. fishersci.de [fishersci.de]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. tcichemicals.com [tcichemicals.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. valsynthese.ch [valsynthese.ch]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
